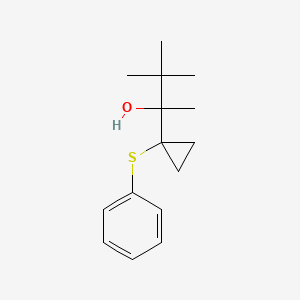
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a butanol backbone, with a phenylthio substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL typically involves the reaction of cyclopropyl derivatives with phenylthio reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol and phenylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, secondary alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学研究应用
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The cyclopropyl group can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-2-butanol: A structurally similar compound with a butanol backbone but lacking the phenylthio and cyclopropyl groups.
2-(Phenylthio)ethanol: Contains a phenylthio group but lacks the cyclopropyl and dimethyl substituents.
Cyclopropylmethanol: Features a cyclopropyl group but lacks the phenylthio and dimethyl substituents.
Uniqueness
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is unique due to the combination of its cyclopropyl, phenylthio, and dimethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the phenylthio group, in particular, enhances its potential for biological activity and makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H22OS |
|---|---|
分子量 |
250.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-(1-phenylsulfanylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C15H22OS/c1-13(2,3)14(4,16)15(10-11-15)17-12-8-6-5-7-9-12/h5-9,16H,10-11H2,1-4H3 |
InChI 键 |
WICLJFACNSLJFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C)(C1(CC1)SC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
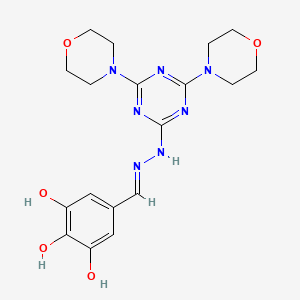
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
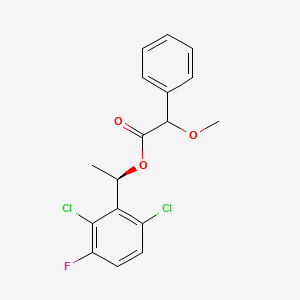
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
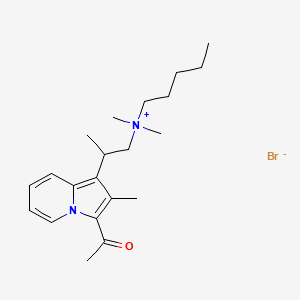
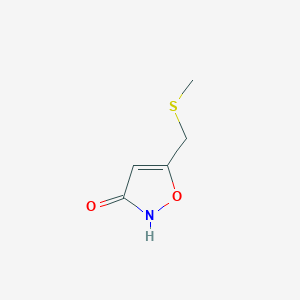
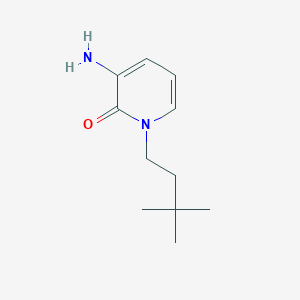
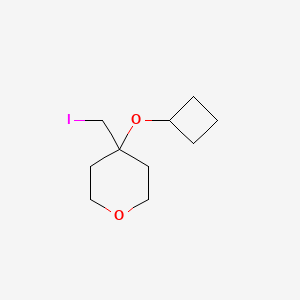
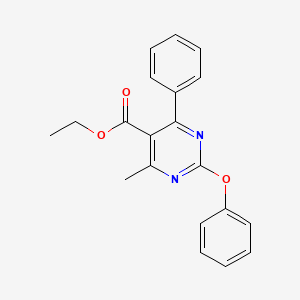

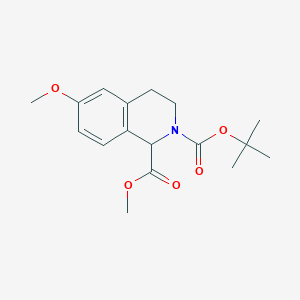
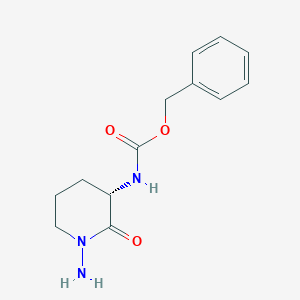
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
